N-(2-Boc-aminoethyl)-N-benzylethanolamine
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Overview
Description
N-(2-Boc-aminoethyl)-N-benzylethanolamine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethanolamine backbone, and a benzyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide nucleic acids (PNAs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of N-(2-aminoethyl)ethanolamine with tert-butoxycarbonyl chloride to form the Boc-protected intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized temperatures, to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(2-Boc-aminoethyl)-N-benzylethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl group can be reduced to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of N-(2-aminoethyl)-N-methylethanolamine.
Substitution: Formation of N-(2-aminoethyl)-N-benzylethanolamine.
Scientific Research Applications
N-(2-Boc-aminoethyl)-N-benzylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs), which are used as molecular probes and in gene editing.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Boc-aminoethyl)-N-benzylethanolamine is primarily related to its role as an intermediate in chemical synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The benzyl group can be used to introduce additional functional groups or to modify the compound’s properties. The ethanolamine backbone provides a flexible and reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
N-(2-Boc-aminoethyl)glycine: Similar structure but with a glycine backbone instead of ethanolamine.
N-(2-Boc-aminoethyl)-N-methylethanolamine: Similar structure but with a methyl group instead of a benzyl group.
N-(2-Boc-aminoethyl)-N-benzylglycine: Similar structure but with a glycine backbone and a benzyl group.
Uniqueness
N-(2-Boc-aminoethyl)-N-benzylethanolamine is unique due to its combination of a Boc-protected amino group, an ethanolamine backbone, and a benzyl group. This combination provides a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of peptide nucleic acids .
Properties
Molecular Formula |
C16H26N2O3 |
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Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20) |
InChI Key |
HAPORKRFWXCBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
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